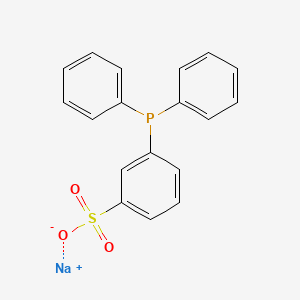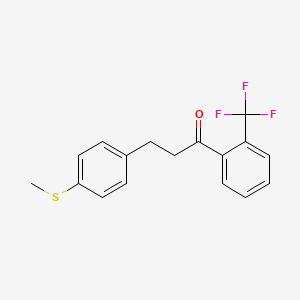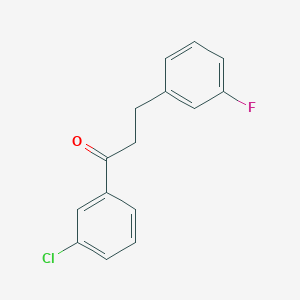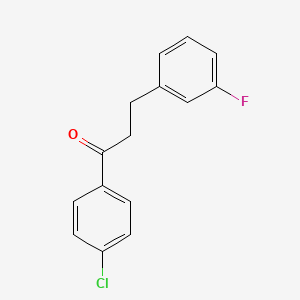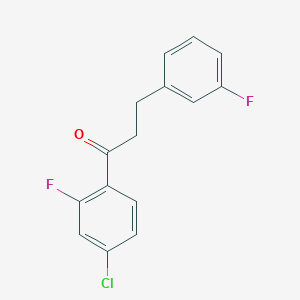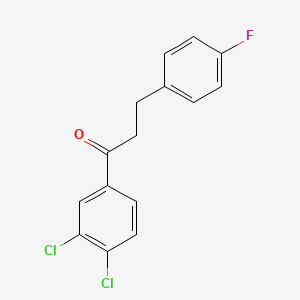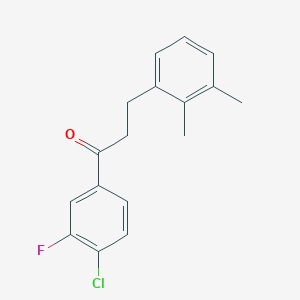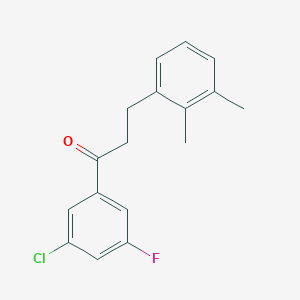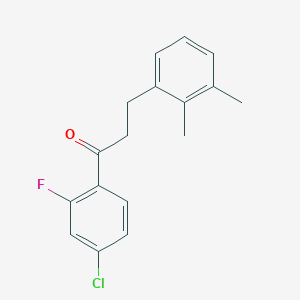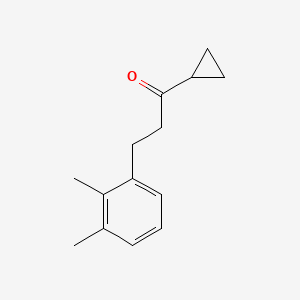
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorophenyl compounds involves various chemical reactions, as seen in the papers. For instance, the synthesis of oxime ester derivatives with chlorophenyl groups has been achieved and characterized by elemental analysis, HRMS, and 1H NMR data . Similarly, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of new butanoic acid derivatives, which were further reacted to produce pyridazinone derivatives and other heterocyclic compounds . These methods could potentially be adapted for the synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often elucidated using spectroscopic techniques and quantum chemical calculations. For example, the crystal structure analysis, spectral characterization, and quantum chemical calculations of a chlorophenyl isoxazole compound were performed using techniques such as FT-IR, NMR, UV-Vis, LC-MS/MS, and X-ray diffraction . These methods provide detailed information about the molecular geometry and electronic structure, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Chlorophenyl compounds participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The papers describe reactions such as 1,3-dipolar cycloaddition and the unexpected formation of chloropyridazine derivatives . These reactions demonstrate the reactivity of chlorophenyl compounds and their ability to form diverse structures, which could be relevant for the synthesis and functionalization of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Theoretical calculations such as Density Functional Theory (DFT) can predict properties like vibrational frequencies, chemical shifts, absorption wavelengths, and non-linear optical behavior . Additionally, the antimicrobial and antioxidant activities of these compounds suggest that they could have practical applications in medicine and other fields . These analyses are essential for understanding how 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid might behave in various environments and how it could be utilized in different applications.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
7-Oxo-7(phenylamino)heptanoic acid, a compound structurally related to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, has been studied for its crystal structure. The hydrogen-bond networks found in its structure are similar to those in 6-oxo-6-(phenylamino)hexanoic acid, providing insights into the molecular interactions and stability of these compounds (Feeder & Jones, 1994).
Mass Spectrometry Characterization
Mass spectrometric characterization of small oxocarboxylic acids, such as 6-oxoheptanoic acid, closely related to the compound , helps understand their fragmentation behavior and molecular structure. This is crucial for identifying and quantifying these compounds in various applications, including environmental and biochemical analysis (Kanawati et al., 2007).
Synthesis and Application in Organic Chemistry
The synthesis of methyl 7-oxoheptanoate, a molecule structurally similar to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, has been a subject of research due to its use in preparing key intermediates for prostanoids and other significant organic compounds. Understanding the synthesis process offers insights into developing new methods for producing structurally related compounds (Ballini & Petrini, 1984).
Exploration of Biological Activity
Compounds with structural similarities to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid have been investigated for their potential biological activities, such as antimicrobial and antifungal properties. This research provides a basis for the development of new pharmaceuticals and therapeutic agents (Sayed et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) that is selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
Lotilaner acts as a non-competitive antagonist of the GABA-gated chloride channel (GABACl), selectively targeting mites . By inhibiting these channels, it causes a paralytic action in the target organism, leading to their death .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the gaba-gated chloride channels, leading to paralysis and death of the mites . This disruption can affect various downstream effects, including the normal functioning of the nervous system in the mites.
Pharmacokinetics
It is known that the compound is used in ophthalmic solutions, suggesting that it is likely absorbed through the ocular tissues . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The primary result of Lotilaner’s action is the death of mites, which are the cause of conditions such as Demodex blepharitis . By causing paralysis in the mites, the compound effectively eliminates them, thereby treating the conditions they cause.
Propiedades
IUPAC Name |
7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZNNIUADDXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


